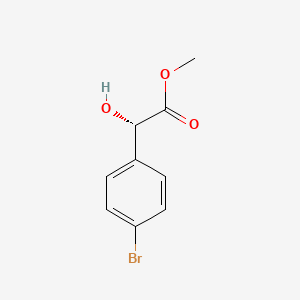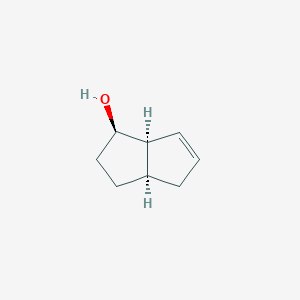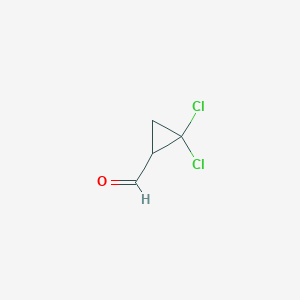
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate, abbreviated as MBHA, is a synthetic compound derived from the hydroxyacetate ester of 2-bromophenyl. MBHA is a colorless liquid with a boiling point of 204.5°C and a melting point of -56.5°C. It is soluble in organic solvents and has a weak odor. MBHA is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
MBHA has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the effects of different enzymes on the activity of MBHA. It has also been used in physiological studies to examine the effects of MBHA on various physiological functions, such as respiration and heart rate. Additionally, MBHA has been used to investigate the effects of various drugs on the body.
Mécanisme D'action
MBHA acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a class of hormones that regulate inflammation and other physiological processes. MBHA binds to the active site of cyclooxygenase, blocking the enzyme's activity and preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
MBHA has been shown to have a number of biochemical and physiological effects. In biochemical studies, MBHA has been shown to inhibit the activity of cyclooxygenase, resulting in decreased levels of prostaglandins. In physiological studies, MBHA has been shown to decrease inflammation, reduce pain, and decrease the risk of cardiovascular disease. Additionally, MBHA has been shown to reduce the risk of certain cancers, such as breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MBHA has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it ideal for use in large-scale experiments. Additionally, MBHA is relatively stable and has a low toxicity level, making it safe to use in laboratory experiments. However, MBHA has some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, MBHA has a low bioavailability, making it difficult to measure its effects in vivo.
Orientations Futures
Future research on MBHA could focus on exploring its effects on other physiological processes. Additionally, research could focus on developing more efficient synthesis methods for MBHA. Furthermore, research could focus on increasing the bioavailability of MBHA, making it easier to measure its effects in vivo. Finally, research could focus on developing new uses for MBHA, such as in drug delivery systems or as a therapeutic agent.
Méthodes De Synthèse
MBHA can be synthesized by a two-step process. The first step involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction produces 2-chloro-4-bromophenol, which is then reacted with hydroxyacetate to form MBHA.
Propriétés
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)


![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)



![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)

